molecular formula C14H12N4O B293151 5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B293151
M. Wt: 252.27 g/mol
InChI Key: OWXMWLDMFGVYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrazolopyrimidine family and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and neurodegeneration. It is also believed to induce cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth. It has also been shown to induce cell death in cancer cells. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its potential therapeutic applications. It has been shown to have anti-cancer properties and may be useful in treating neurodegenerative diseases. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. One area of research is to further investigate its potential use in cancer treatment. Studies could focus on optimizing its use in combination with other anti-cancer drugs. Another area of research is to investigate its potential use in treating neurodegenerative diseases. Studies could focus on understanding the exact mechanism of action and optimizing its use in lab experiments. Additionally, research could focus on synthesizing analogs of this compound to improve its therapeutic properties.

Synthesis Methods

5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been synthesized using various methods. One of the most commonly used methods is the reaction of 4-phenyl-3,4-dihydropyrimidin-2(1H)-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures. The resulting product is then treated with hydrazine hydrate to obtain the desired compound.

Scientific Research Applications

5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been investigated for its potential therapeutic applications. One of the primary research areas is cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

1-phenyl-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C14H12N4O/c1-2-8-17-10-15-13-12(14(17)19)9-16-18(13)11-6-4-3-5-7-11/h2-7,9-10H,1,8H2

InChI Key

OWXMWLDMFGVYDH-UHFFFAOYSA-N

SMILES

C=CCN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3

Canonical SMILES

C=CCN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3

Origin of Product

United States

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